

Application Notes: Determination of Creatinine using the Picric Acid-Based Jaffe Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picric acid*

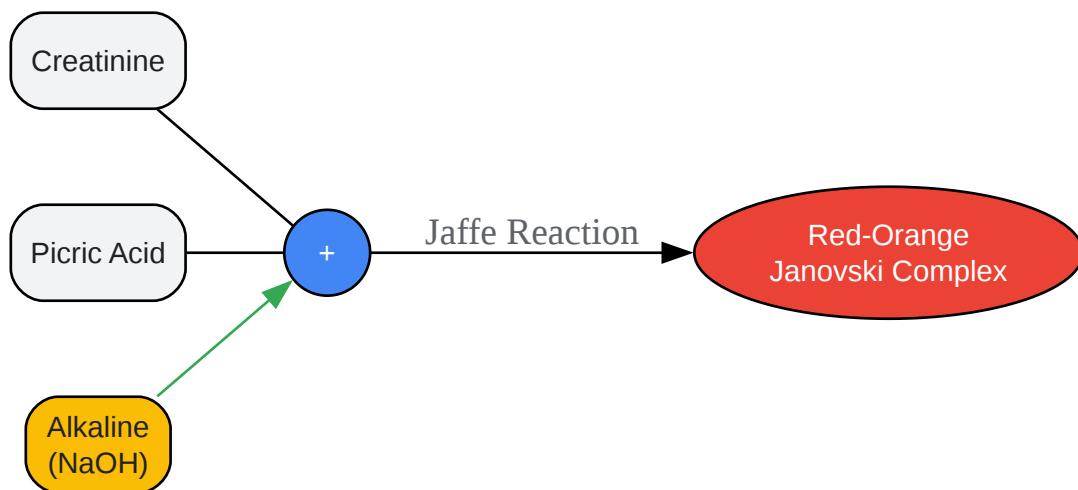
Cat. No.: *B1683659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its clearance from the blood is a key indicator of the glomerular filtration rate (GFR). The Jaffe reaction, first described by Max Jaffe in 1886, is a long-established colorimetric method for the quantitative determination of creatinine in biological samples such as serum and urine.^{[1][2][3]} This method is valued for its simplicity, cost-effectiveness, and adaptability to automated systems.^[2]


The principle of the Jaffe reaction lies in the formation of a reddish-orange Janovski complex when creatinine reacts with **picric acid** in an alkaline medium.^{[1][4]} The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490 and 520 nm.^[1]

These application notes provide detailed protocols for the determination of creatinine in both serum and urine using the Jaffe reaction, along with a summary of key quantitative parameters and a discussion of potential interferences.

Reaction Mechanism

The Jaffe reaction involves the nucleophilic attack of the deprotonated creatinine on the electron-deficient aromatic ring of the picrate ion under alkaline conditions, typically facilitated

by sodium hydroxide. This leads to the formation of a colored complex.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: The Jaffe reaction pathway for creatinine determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Jaffe reaction based on various protocols.

Table 1: Reagent Concentrations and Wavelengths

Parameter	Serum Analysis	Urine Analysis	Reference(s)
Picric Acid (R1) Concentration	9 mmol/L - 25 mmol/L	9 mmol/L - 25 mmol/L	[5][6]
Sodium Hydroxide (R2) Concentration	0.29 mol/L - 0.4 mol/L	0.29 mol/L - 0.4 mol/L	[6][7]
Optimal NaOH for PFF of Serum	1 N	N/A	[8]
Optimal NaOH for Urine	N/A	0.25 N	[8]
Measurement Wavelength	490 - 520 nm	490 - 520 nm	[7][9][10][11]

Table 2: Reaction Conditions and Performance

Parameter	Value	Reference(s)
Incubation Time	10 - 30 minutes at room temperature	[12][13]
Kinetic Reading Interval	20 - 90 seconds	[6][10]
Linearity	Up to 25 mg/dL	[6]
Lower Limit of Detection	0.20 mg/dL	[6]
Sample Dilution (Urine)	1:20 to 1:100 with distilled water	[9][11]

Experimental Protocols

Protocol 1: Creatinine Determination in Serum (Endpoint Method)

This protocol includes a deproteinization step to minimize interference from serum proteins.

1. Materials and Reagents:

- **Picric Acid** Solution (Saturated): Dissolve excess **picric acid** in distilled water.
- Sodium Hydroxide (NaOH) Solution (0.75 N): Dissolve 30 g of NaOH in distilled water and make up to 1 L.
- Sodium Tungstate Solution (10% w/v): Dissolve 100 g of sodium tungstate in distilled water and make up to 1 L.
- Sulfuric Acid (2/3 N): Add 18 mL of concentrated H_2SO_4 to approximately 900 mL of distilled water, cool, and adjust the final volume to 1 L.
- Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of pure creatinine in 100 mL of 0.1 N HCl.
- Working Creatinine Standard (e.g., 2 mg/dL): Dilute the stock standard appropriately with 0.1 N HCl.
- Test tubes, pipettes, centrifuge, and spectrophotometer.

2. Sample Preparation (Protein-Free Filtrate):

- In a centrifuge tube, add 2.0 mL of serum.
- Add 2.0 mL of 10% sodium tungstate solution.
- Add 2.0 mL of 2/3 N sulfuric acid.
- Mix thoroughly and let it stand for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Collect the clear supernatant (protein-free filtrate).

3. Assay Procedure:

- Set up three test tubes labeled Blank, Standard, and Sample.
- To the Blank tube, add 2.0 mL of distilled water.

- To the Standard tube, add 2.0 mL of the working creatinine standard.
- To the Sample tube, add 2.0 mL of the protein-free filtrate.
- To each tube, add 1.0 mL of saturated **picric acid** solution.
- To each tube, add 1.0 mL of 0.75 N NaOH solution.
- Mix well and allow the tubes to stand at room temperature for 15 minutes.[\[8\]](#)
- Measure the absorbance of the Standard and Sample against the Blank at 520 nm.[\[8\]](#)

4. Calculation: Creatinine (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Creatinine Determination in Urine (Kinetic Method)

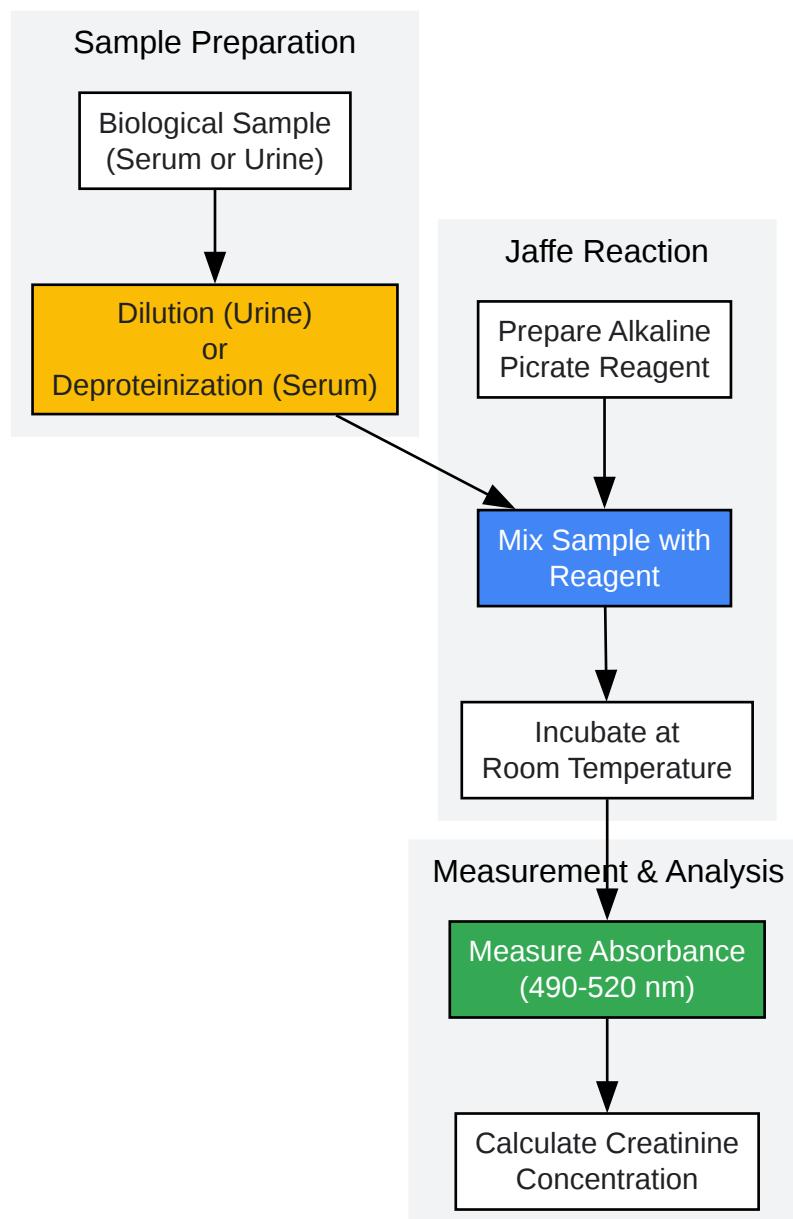
This protocol is for a kinetic assay, which can reduce some interferences.

1. Materials and Reagents:

- **Picric Acid** Reagent (R1): 17.5 mmol/L.[\[7\]](#)
- Alkaline Reagent (R2): Sodium hydroxide 0.29 mol/L.[\[7\]](#)
- Working Reagent: Mix equal volumes of R1 and R2. This is stable for a limited time.[\[7\]](#)
- Creatinine Standard (e.g., 2 mg/dL): Prepare as in Protocol 1.
- Test tubes, pipettes, and a spectrophotometer capable of kinetic measurements.

2. Sample Preparation:

- Collect a 24-hour urine sample.
- Dilute the urine sample 1:50 with distilled water.[\[7\]](#)


3. Assay Procedure:

- Set up cuvettes for Blank, Standard, and Sample.
- Pipette 1.0 mL of the working reagent into each cuvette.
- To the Blank cuvette, add 100 μ L of distilled water.
- To the Standard cuvette, add 100 μ L of the working creatinine standard.
- To the Sample cuvette, add 100 μ L of the diluted urine sample.
- Mix immediately and start the kinetic measurement.
- Record the absorbance at 492 nm at 30 seconds (A1) and 90 seconds (A2) after adding the sample.[\[7\]](#)[\[10\]](#)

4. Calculation:

- Calculate the change in absorbance (ΔA) for the sample and standard: $\Delta A = A2 - A1$.
- Creatinine (mg/dL) = $(\Delta A \text{ of Sample} / \Delta A \text{ of Standard}) \times \text{Concentration of Standard} \times \text{Dilution Factor}$

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. [Jaffe reaction - Wikipedia](#) [en.wikipedia.org]
- 3. [Creatinine determination according to Jaffe—what does it stand for? - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 4. [med.libretexts.org](#) [med.libretexts.org]
- 5. [spectrum-diagnostics.com](#) [spectrum-diagnostics.com]
- 6. [precisionbiomed.in](#) [precisionbiomed.in]
- 7. [atlas-medical.com](#) [atlas-medical.com]
- 8. [Measurement of creatinine by Jaffe's reaction--determination of concentration of sodium hydroxide required for maximum color development in standard, urine and protein free filtrate of serum - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 9. [biolabo.fr](#) [biolabo.fr]
- 10. [scribd.com](#) [scribd.com]
- 11. [sclavodiagnostics.com](#) [sclavodiagnostics.com]
- 12. [resources.rndsystems.com](#) [resources.rndsystems.com]
- 13. [m.youtube.com](#) [m.youtube.com]
- To cite this document: BenchChem. [Application Notes: Determination of Creatinine using the Picric Acid-Based Jaffe Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683659#use-of-picric-acid-for-creatinine-determination-jaffe-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com